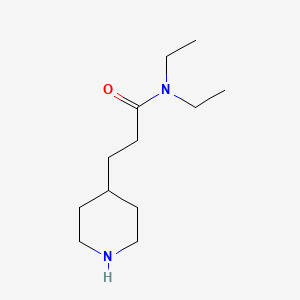

N,N-diethyl-3-(piperidin-4-yl)propanamide

Descripción

N,N-Diethyl-3-(piperidin-4-yl)propanamide (CAS: 1249844-79-8) is a tertiary amide with a molecular formula of C₁₂H₂₄N₂O and a molecular weight of 212.33 g/mol. It features a piperidin-4-yl group linked to a propanamide backbone substituted with two ethyl groups at the amide nitrogen. The compound is listed as a pharmaceutical intermediate, though its specific biological targets remain unspecified in available literature .

Propiedades

IUPAC Name |

N,N-diethyl-3-piperidin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-3-14(4-2)12(15)6-5-11-7-9-13-10-8-11/h11,13H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFOVMSNIMZIAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N,N-diethyl-3-(piperidin-4-yl)propanamide typically begins with piperidine and diethylamine.

Reaction Conditions: The reaction involves the alkylation of piperidine with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. This is followed by the reaction with diethylamine to form the final product.

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N,N-diethyl-3-(piperidin-4-yl)propanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine:

- Explored for its potential use in the development of pharmaceuticals, particularly in the design of new drugs targeting the central nervous system.

Industry:

- Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N,N-diethyl-3-(piperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes structural analogs and their variations:

| Compound Name | Substituents/Modifications | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|

| N,N-Diethyl-3-(piperidin-4-yl)propanamide | N,N-diethyl, piperidin-4-yl | C₁₂H₂₄N₂O | 1249844-79-8 | Tertiary amide, pharmaceutical intermediate |

| Norcodeine (Hydrochloride) | N-Phenyl, piperidin-4-yl | C₁₉H₂₂N₂O·HCl | 467-15-2 | Opioid analog, phenyl substitution |

| Norfentanyl-D5 Oxalate | N-Pentadeuterophenyl, piperidin-4-yl | C₂₀H₁₈D₅N₂O·C₂H₂O₄ | N/A | Isotope-labeled fentanyl derivative |

| N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide | Methoxymethyl on piperidine, N-phenyl | C₁₆H₂₄N₂O₂ | 61086-18-8 | Enhanced hydrophilicity |

| 2'-Fluoro ortho-fluorofentanyl | 2-Fluorophenyl, 2-(2-fluorophenyl)ethyl-piperidine | C₂₃H₂₆F₂N₂O | N/A | High-potency opioid receptor agonist |

| 3-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)propanamide | Dioxopiperidine, isoindolinone | C₁₆H₁₉ClN₄O₄ | 1407490-89-4 | Anticancer candidate (imidazoline scaffold) |

Pharmacological and Physicochemical Properties

Pharmacological Activity

- Norfentanyl Derivatives: Exhibit µ-opioid receptor agonism; fluorination (e.g., 2'-fluoro ortho-fluorofentanyl) enhances blood-brain barrier penetration and potency .

- 3-Amino-N-(2-(2,6-dioxopiperidin-3-yl)...propanamide: Contains an isoindolinone moiety linked to a dioxopiperidine, associated with proteasome inhibition and anticancer activity .

Physicochemical Data

- Lipophilicity: The diethyl substitution in the target compound increases lipophilicity (logP ~2.1 estimated) compared to N-phenyl analogs like Norcodeine (logP ~1.8). Addition of methoxymethyl (CAS 61086-18-8) reduces logP by ~0.5 units due to polar oxygen .

- Melting Points :

- Piperidine-based propanamides typically exhibit melting points between 116–165°C (e.g., 12f: 116.8–117.8°C; 12g: 163.6–165.5°C) .

Actividad Biológica

N,N-Diethyl-3-(piperidin-4-yl)propanamide, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring, which is known for its role in various biological functions. The presence of diethyl and propanamide groups enhances its solubility and interaction with biological targets.

The mechanism of action for this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. Research indicates that the compound may function as an inhibitor or activator , modulating the activity of various biological pathways.

Key Molecular Targets

- Enzymes : The compound has been shown to interact with cholinesterases, potentially influencing neurotransmitter levels.

- Receptors : It may act on neurotransmitter receptors, similar to other piperidine derivatives that exhibit activity at opioid receptors.

Antimicrobial Activity

Recent studies have indicated that certain piperidine derivatives exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various pathogens.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 200 µg/mL |

| Compound B | Escherichia coli | 100 µg/mL |

These findings suggest the potential for this compound to exhibit similar antimicrobial effects.

Neuropharmacological Effects

Research has explored the neuropharmacological effects of piperidine derivatives. For instance, compounds structurally related to this compound have been evaluated for their analgesic properties through interactions with delta opioid receptors.

Case Studies

- Study on Analgesic Activity : A series of piperidine derivatives were tested for their analgesic effects in rodent models. The study found that certain derivatives provided significant pain relief through delta receptor agonism, suggesting a promising avenue for developing new analgesics based on this scaffold .

- Antimicrobial Efficacy : A comparative study evaluated various synthesized piperidine compounds against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited antimicrobial activity comparable to standard antibiotics, highlighting the potential therapeutic applications of this compound .

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate enzyme activity significantly. For example:

- Cholinesterase Inhibition : The compound showed promising inhibition rates against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the bioavailability and metabolism of this compound. Preliminary data suggest favorable absorption characteristics, but further studies are needed to elucidate its metabolic pathways and excretion profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.